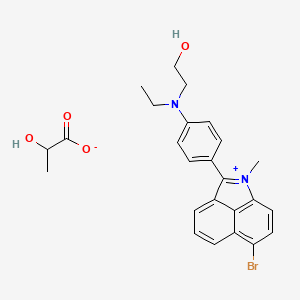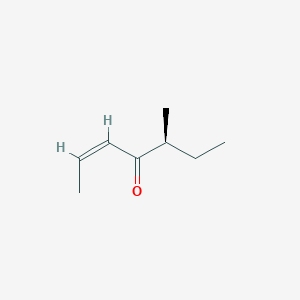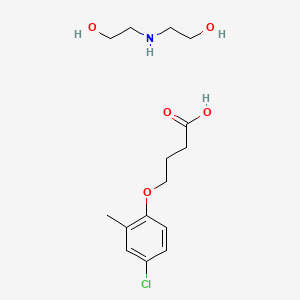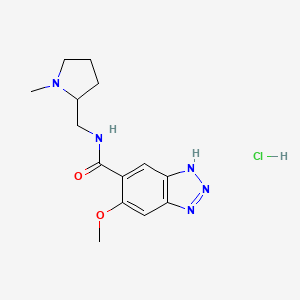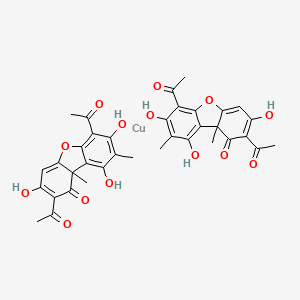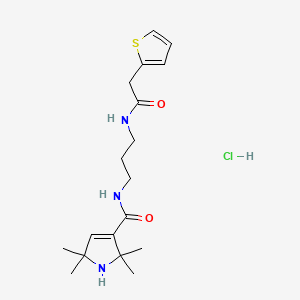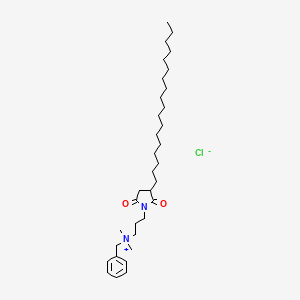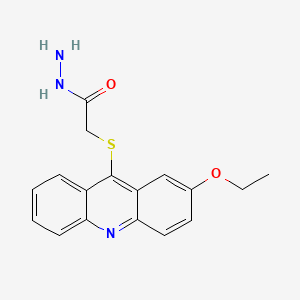
Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide acétique, ((2-éthoxy-9-acridinyl)thio)-, hydrazide est un composé chimique de formule moléculaire C17-H17-N3-O2-S et de masse moléculaire 327,43 . Ce composé est connu pour sa structure unique, qui comprend un fragment d'acridine, un groupe éthoxy et un groupe hydrazide d'acide thioacétique. Il est principalement utilisé dans la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications dans divers domaines.
Méthodes De Préparation
La synthèse de l'acide acétique, ((2-éthoxy-9-acridinyl)thio)-, hydrazide implique généralement la réaction du 2-éthoxy-9-acridinylthiol avec l'hydrazide d'acide acétique dans des conditions de réaction spécifiques. Le processus peut inclure l'utilisation de solvants tels que l'éthanol ou le méthanol et des catalyseurs pour faciliter la réaction. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
L'acide acétique, ((2-éthoxy-9-acridinyl)thio)-, hydrazide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Il peut être réduit pour donner le thiol ou les dérivés d'hydrazine correspondants.
Substitution : Le groupe éthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.
Applications de la recherche scientifique
L'acide acétique, ((2-éthoxy-9-acridinyl)thio)-, hydrazide a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres dérivés de l'acridine.
Biologie : Le composé est étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide acétique, ((2-éthoxy-9-acridinyl)thio)-, hydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le fragment d'acridine est connu pour s'intercaler avec l'ADN, perturbant potentiellement les processus de réplication et de transcription de l'ADN. Le groupe hydrazide d'acide thioacétique peut également interagir avec les enzymes et les protéines, conduisant à divers effets biologiques. Des recherches supplémentaires sont nécessaires pour élucider complètement les cibles moléculaires et les voies impliquées .
Applications De Recherche Scientifique
Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The thioacetic acid hydrazide group may also interact with enzymes and proteins, leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Des composés similaires à l'acide acétique, ((2-éthoxy-9-acridinyl)thio)-, hydrazide incluent :
Acide acétique, ((2-méthoxy-9-acridinyl)thio)-, hydrazide : Ce composé a un groupe méthoxy au lieu d'un groupe éthoxy, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
Acide acétique, ((2-éthoxy-9-acridinyl)thio)-, éther éthylique : Ce composé a un groupe éther éthylique au lieu d'un groupe hydrazide, ce qui peut affecter sa réactivité et ses applications. L'unicité de l'acide acétique, ((2-éthoxy-9-acridinyl)thio)-, hydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
129885-02-5 |
|---|---|
Formule moléculaire |
C17H17N3O2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-(2-ethoxyacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C17H17N3O2S/c1-2-22-11-7-8-15-13(9-11)17(23-10-16(21)20-18)12-5-3-4-6-14(12)19-15/h3-9H,2,10,18H2,1H3,(H,20,21) |
Clé InChI |
UTYPCHGGBVYWOG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


